molecular formula C12H23N3O2 B7509613 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide

Cat. No.: B7509613
M. Wt: 241.33 g/mol
InChI Key: LSZBBTJKJMVCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a carbamoylamino group, a cyclohexyl group, and a methylbutanamide backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide typically involves the reaction of appropriate amines with carbamoylating agents. . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, where nucleophiles like hydroxide ions can replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

    3-(carbamoylamino)benzofuran-2(3H)-one: Shares the carbamoylamino group but differs in the core structure.

    N-carbamoylglutamic acid: Contains a carbamoyl group and is used in metabolic studies.

Uniqueness

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is unique due to its specific combination of functional groups and its cyclohexyl moiety, which imparts distinct chemical and biological properties compared to other carbamoylamino compounds .

Properties

IUPAC Name

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZBBTJKJMVCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.